Home > Products > Screening Compounds P19189 > Dihydroergocristine mesylate
Dihydroergocristine mesylate - 24730-10-7

Dihydroergocristine mesylate

Catalog Number: EVT-315955
CAS Number: 24730-10-7
Molecular Formula: C36H45N5O8S
Molecular Weight: 707.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroergocristine mesylate (DHECM) is a semi-synthetic ergot alkaloid primarily recognized for its role in scientific research, particularly in understanding age-related cognitive decline []. It serves as a valuable tool for investigating neurological processes and potential therapeutic interventions. DHECM is frequently employed in preclinical and clinical research to explore its effects on various physiological systems.

Clopamide

  • Relevance: Clopamide is frequently co-formulated with Dihydroergocristine mesylate and Reserpine in tablets for the treatment of hypertension [, , ]. Research has focused on developing efficient analytical methods, like RP-HPLC, to simultaneously determine the concentrations of these compounds in pharmaceutical formulations.
  • Relevance: Similar to Clopamide, Reserpine is often combined with Dihydroergocristine mesylate in tablets for managing hypertension [, , ]. The development of analytical methods capable of quantifying these active ingredients concurrently in pharmaceutical preparations is crucial for quality control.

Caffeine

  • Relevance: In analytical chemistry studies focusing on Dihydroergocristine mesylate, Caffeine is frequently employed as an internal standard during RP-HPLC analysis [, ]. This allows for accurate quantification of the target compound by providing a reference point in the chromatogram.

Dihydroergocornine Mesylate

  • Relevance: Dihydroergocornine mesylate is structurally similar to Dihydroergocristine mesylate and often co-administered as part of the drug combination known as co-dergocrine mesylate (Hydergine) [, ]. This combination is used to treat age-related cognitive decline and other conditions.
  • Relevance: Like Dihydroergocornine mesylate, both α- and β-dihydroergokryptine mesylate are integral components of the drug combination co-dergocrine mesylate (Hydergine) [, ]. This combination, including Dihydroergocristine mesylate, is utilized in the management of age-related cognitive decline.

8'-Hydroxy-dihydroergocristine

  • Compound Description: 8'-Hydroxy-dihydroergocristine is the primary metabolite of Dihydroergocristine mesylate in humans []. Its pharmacological activity, while not fully elucidated, is thought to be similar to, albeit weaker than, the parent compound.

Dihydroergotamine Mesylate

  • Relevance: While not directly investigated in the provided papers, Dihydroergotamine mesylate shares structural similarities with Dihydroergocristine mesylate and is often studied in the context of ergot alkaloid pharmacology and crystallography []. This structural similarity highlights the diverse pharmacological activities exhibited by minor modifications within this class of compounds.
Synthesis Analysis

The synthesis of dihydroergocristine mesylate typically involves several steps, including extraction from natural sources and subsequent chemical modifications. The initial extraction can be performed using organic solvents to isolate the desired alkaloids from the ergot fungus. Following extraction, the compound undergoes hydrogenation processes to achieve the dihydro form, often employing catalysts such as palladium on carbon.

Technical details of the synthesis may include:

  • Hydrogenation: The reduction of ergocristine to dihydroergocristine under controlled conditions.
  • Mesylation: The introduction of the mesylate group, which enhances solubility and bioavailability. This step may involve reacting dihydroergocristine with methanesulfonyl chloride in the presence of a base.

These methods ensure that the final product retains its pharmacological efficacy while improving its stability and solubility for therapeutic applications .

Molecular Structure Analysis

The molecular formula for dihydroergocristine mesylate is C36H45N5O8SC_{36}H_{45}N_{5}O_{8}S. Its structure features a complex arrangement characteristic of ergot alkaloids, including multiple rings and functional groups that contribute to its biological activity.

Structural Data

  • Molecular Weight: Approximately 675.9 g/mol
  • Functional Groups: Contains amine, hydroxyl, and sulfonate groups which are essential for its interaction with biological targets.
  • Crystallography: Different crystal forms have been identified through crystallization studies, revealing insights into polymorphism that may affect solubility and bioavailability .
Chemical Reactions Analysis

Dihydroergocristine mesylate participates in various chemical reactions that are significant for its pharmacological activity. Key reactions include:

  • Inhibition of γ-secretase: Dihydroergocristine mesylate has been shown to directly inhibit γ-secretase activity, reducing the production of amyloid-beta peptides. This reaction is critical in Alzheimer's disease management.
  • Binding Interactions: The compound exhibits binding affinity to specific proteins involved in cellular signaling pathways, influencing neuroprotective effects.

Technical details regarding these reactions often involve kinetic studies to determine the inhibition constants (IC50) and binding affinities (Kd), which are essential for understanding its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism by which dihydroergocristine mesylate exerts its effects primarily revolves around its interaction with γ-secretase. This enzyme complex is responsible for cleaving amyloid precursor protein into amyloid-beta peptides. By inhibiting this process, dihydroergocristine mesylate reduces amyloid-beta accumulation, thereby potentially mitigating neurodegeneration associated with Alzheimer's disease.

Process Details

  • Direct Inhibition: Dihydroergocristine mesylate binds to components of the γ-secretase complex, particularly Nicastrin, leading to altered enzymatic activity.
  • Neuroprotective Effects: Beyond γ-secretase inhibition, it may also exert antioxidant effects and promote neuronal survival through modulation of signaling pathways .
Physical and Chemical Properties Analysis

Dihydroergocristine mesylate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents due to the presence of polar functional groups.
  • Stability: Sensitive to light and moisture; therefore, it should be stored in airtight containers away from direct sunlight.

Relevant Data

  • Melting Point: Approximately 200 °C (decomposes).
  • pH Range: Solutions typically exhibit a pH range conducive for biological activity (around neutral pH) but can vary based on formulation .
Applications

Dihydroergocristine mesylate has several scientific uses:

  • Alzheimer's Disease Research: As a potential therapeutic agent aimed at reducing amyloid-beta levels.
  • Migraine Treatment: Utilized in formulations for managing migraine headaches due to its vasodilatory effects.
  • Neuroprotective Studies: Investigated for its role in protecting neurons from oxidative stress and apoptosis.
Chemical and Molecular Profile of Dihydroergocristine Mesylate

Structural Characterization and Isomerism

Ergoline Skeleton and Semisynthetic Modifications

Dihydroergocristine mesylate (CAS 24730-10-7) is a semisynthetic ergot alkaloid derivative built upon the tetracyclic ergoline scaffold characteristic of Claviceps purpurea alkaloids. The core structure consists of a lysergic acid-derived tetracyclic system with a peptide-like moiety attached at the C8 position. Unlike natural ergopeptines featuring a C9-C10 double bond, dihydroergocristine (DHEC) undergoes catalytic hydrogenation, saturating this bond to yield the 9,10-dihydro configuration – a modification that significantly reduces vasoconstrictive properties while enhancing receptor-binding characteristics [1] [3] [6]. The molecule contains multiple chiral centers (C5, C8, C10, and positions within the peptide moiety), leading to complex stereochemistry. The biologically active configuration at C8 is R (suffix "-ine"), contrasting with the less active S-epimers ("-inine") [3]. The specific peptide moiety in DHEC is a benzyl-modified cyclol structure, distinguishing it from other dihydroergot alkaloids like dihydroergocornine or dihydroergocryptine [1] [8].

Table 1: Key Stereochemical Features of Dihydroergocristine Mesylate

Chiral CenterConfigurationStructural Significance
C5RPart of ergoline core
C8R (as in "-ine")Determines biological activity; natural isomer
C10S (after hydrogenation)Saturated bond configuration
C2' (peptide)RInfluences cyclol ring conformation
C5' (peptide)SPosition of benzyl substituent

Mesylation and Physicochemical Properties

The conversion of the free base dihydroergocristine to its mesylate salt (methanesulfonate salt) significantly alters its physicochemical behavior. Mesylation improves the compound's water solubility (0.141 mg/mL) and stability compared to the poorly soluble free base, facilitating pharmaceutical formulation and analytical handling [1] [10]. The salt formation occurs via protonation of the basic nitrogen (N-6) within the ergoline ring system by methanesulfonic acid. Key physicochemical parameters include:

  • Molecular Formula: C₃₆H₄₅N₅O₈S
  • Molecular Weight: 707.84 g/mol
  • Melting Point: Approximately 210°C (with decomposition)
  • LogP: 3.56 (ALOGPS), indicating moderate lipophilicity
  • Polar Surface Area: 118.21 Ų
  • Rotatable Bonds: 5
  • Hydrogen Bond Donors/Acceptors: 3/8 [1] [10]

Crystallographic studies reveal that dihydroergocristine mesylate forms multiple solvatomorphs depending on the crystallization solvent (e.g., methanol, chloroform, dichloromethane, acetonitrile). These structures contain DHEC, water molecules, and occasionally solvent molecules in the asymmetric unit. Three distinct conformational families exist, primarily differing in the orientation of the benzyl moiety relative to the ergoline system and the cyclol ring puckering. This conformational flexibility is crucial for understanding its interactions in biological systems and during molecular imprinting [3].

Table 2: Physicochemical Properties of Dihydroergocristine Mesylate

PropertyValueMethod/Source
Molecular Weight707.84 g/molMonoistotopic: 707.2989
Chemical FormulaC₃₆H₄₅N₅O₈S [1] [10]
Water Solubility0.141 mg/mLALOGPS
LogP (Partition Coeff.)3.56ALOGPS
pKa (Strongest Acidic)9.71ChemAxon
pKa (Strongest Basic)8.39ChemAxon
Melting Point~210 °C [10]
Polar Surface Area118.21 ŲChemAxon

Synthesis and Analytical Methodologies

Synthetic Pathways for Dihydroergot Alkaloids

The production of dihydroergocristine mesylate begins with the natural ergopeptine alkaloid ergocristine, isolated from ergot fungus (Claviceps purpurea). The key synthetic step is the catalytic hydrogenation of the C9-C10 double bond within the lysergic acid moiety, typically using a noble metal catalyst (e.g., palladium on carbon) under controlled conditions. This selective reduction yields dihydroergocristine (DHEC) free base. Subsequently, DHEC undergoes salt formation by reacting with methanesulfonic acid (mesylic acid) in a suitable solvent (e.g., acetone, ethanol), precipitating the mesylate salt [3] [8]. A common purification step involves crystallization from ammonia-chloroform mixtures as described: "20.3 g (28.7 mmol) Dihydroergocristine mesylate ... suspended in 200 mL of a 25% ammonia solution. Then 1000 mL chloroform ... stirred at ambient temperature until dissolved. After phase separation ... combined organic layers were dried over sodium sulfate and concentrated under reduced pressure" [3]. The final product is typically obtained as a white to off-white solid [1] [10].

Chromatographic and Spectroscopic Identification

Chromatographic Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for identification and purity assessment. DHEC mesylate is typically separated on reversed-phase C18 columns using gradients of acetonitrile/water or methanol/water, often with additives like formic acid or ammonium formate/acetic acid to improve peak shape and ionization. Detection employs UV absorbance (often around 225-280 nm) coupled with mass spectrometry. The protonated molecule [M+H]⁺ for C₃₆H₄₅N₅O₈S is observed at m/z 708.3 under electrospray ionization (ESI+) conditions. Major fragment ions provide structural confirmation [1] [5].
  • High-Performance Liquid Chromatography (HPLC): Used with fluorescence detection (FLD) for sensitive quantification, particularly in biological matrices or pharmaceutical formulations. Requires efficient sample clean-up (e.g., solid-phase extraction - SPE, strong cation exchange - SCX, molecularly imprinted polymers - MIPs) to remove interfering matrix components [3] [6].

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR): Complete structural characterization relies heavily on ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC NMR. Solvent choice (DMSO-d₆, methanol-d₄) significantly impacts chemical shifts and signal resolution due to conformational sensitivity and solvent-solute interactions. The complex spectra reflect the eight-ring system and multiple chiral centers. Key ¹H NMR signals include aromatic protons (benzyl moiety ~7.2-7.3 ppm), N-methyl groups (~2.3-2.5 ppm), and methanesulfonate methyl singlet (~2.3-2.4 ppm). ¹³C NMR confirms carbonyl carbons (~155-165 ppm) and aromatic/olefinic carbons [1] [3] [8].
  • Single Crystal X-ray Diffraction (SCXRD): This is the definitive method for establishing absolute configuration and conformational details. Studies confirm DHEC crystallizes in different solvatomorphs (with water and sometimes solvent molecules) depending on the crystallization solvent, exhibiting distinct conformers (Type A, B, C) differing primarily in the orientation of the benzyl group and the cyclol ring geometry [3].

Pharmacological Mechanisms and Research Applications

Properties

CAS Number

24730-10-7

Product Name

Dihydroergocristine mesylate

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C36H45N5O8S

Molecular Weight

707.8 g/mol

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1

InChI Key

SPXACGZWWVIDGR-SPZWACKZSA-N

SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Synonyms

(5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-(1-methylethyl)-5’-(phenylmethyl)-ergotaman-3’,6’,18-trione Methansulfonate; 9,10-Dihydro-12’-hydroxy-2’-(1-methylethyl)-5’-(phenylmethyl)-ergotaman-3’,6’,18-trione Monomethanesulfonate; Dihydroergocristine Mesy

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.